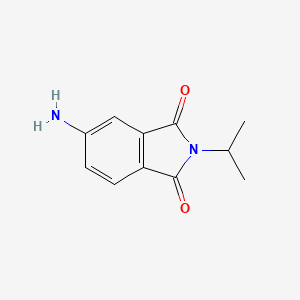
N-isopropyl-4-aminophthalimide
Vue d'ensemble
Description
N-isopropyl-4-aminophthalimide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes in Biochemistry
N-isopropyl-4-aminophthalimide is utilized as a fluorescent probe due to its environment-sensitive properties. It exhibits significant fluorescence changes in response to the polarity of its surroundings, making it valuable for studying protein structures and dynamics.
Case Study: Transmembrane Peptides
A study demonstrated the incorporation of this compound into amino acids to investigate the local polarity within transmembrane peptides of the human epidermal growth factor receptor. The fluorescence readout allowed researchers to distinguish between different locations within the lipid bilayer, providing insights into membrane protein interactions and conformations. The compound's ability to be excited outside the absorption range of proteins enhances its utility in live-cell imaging .
Potential Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structure allows it to interact with biological targets, which is critical for drug development.
Binding Affinity Studies
Research indicates that this compound can bind to specific enzymes and receptors, elucidating its mechanism of action. These interaction studies are crucial for understanding how similar compounds can elicit biological responses that may be harnessed for therapeutic purposes.
Beyond pharmaceuticals, this compound has been investigated for its environmental applications. Its solvatochromic properties allow it to serve as a dye for fluorescence microscopy, enabling selective visualization of cellular components such as lipid droplets and mitochondria . This application underscores its versatility beyond traditional chemical uses.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-amino-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3 |
Clé InChI |
FXXIEDZMDGZPDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













